mono-Benzyl malonate
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Overview
Description
mono-Benzyl malonate: is an organic compound with the chemical formula C10H10O4 . It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a benzyl group. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: mono-Benzyl malonate can be synthesized through the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol . The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, benzyl malonate is often produced by the alkylation of malonic ester with benzyl chloride in the presence of a base like sodium ethoxide . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Substituted malonates: Formed through alkylation.
Malonic acid derivatives: Formed through hydrolysis.
Benzyl acetate: Formed through decarboxylation.
Scientific Research Applications
Chemistry: mono-Benzyl malonate is used as a building block in organic synthesis, particularly in the malonic ester synthesis to create carboxylic acids and other derivatives .
Biology and Medicine: In biological research, benzyl malonate derivatives are explored for their potential as enzyme inhibitors and metabolic intermediates .
Industry: In the industrial sector, benzyl malonate is utilized in the production of pharmaceuticals , agrochemicals , and flavoring agents .
Mechanism of Action
The mechanism of action of benzyl malonate involves its ability to form enolate ions upon deprotonation. These enolate ions act as nucleophiles in various substitution reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which benzyl malonate is used.
Comparison with Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Monoethyl malonate
Comparison: mono-Benzyl malonate is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other malonates. For instance, the benzyl group can participate in aromatic substitution reactions , providing additional synthetic versatility .
Properties
Molecular Formula |
C10H9O4- |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-oxo-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)/p-1 |
InChI Key |
CFLAHQSWDKNWPW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)[O-] |
Origin of Product |
United States |
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